4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione
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Overview
Description
4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione is a heterocyclic compound that features a unique pyrazolo-thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-methyl-1H-pyrazole with 2-chloro-1,3-dimethyl-1H-thiazol-4-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione exerts its effects involves the inhibition of specific molecular targets. For instance, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-2,2-dione
- 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]thiazine-2,2-dione
Uniqueness
4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione is unique due to its specific thiazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its biological activities, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
2648948-98-3 |
---|---|
Molecular Formula |
C7H10N4O2S |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
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